2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N6OS2 and its molecular weight is 424.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel derivative that combines triazole and thiazole moieties, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of the triazole and thiazole rings. Characterization techniques such as NMR and FT-IR spectroscopy have been employed to confirm the structure of the synthesized compound. For instance, the NMR data indicates specific chemical shifts corresponding to the different functional groups present in the molecule .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the triazole moiety have shown significant activity against various cancer cell lines. In vitro assays revealed that derivatives similar to our target compound exhibit cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Anti-inflammatory Effects
Compounds featuring thiazole and triazole structures have been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in mediating inflammatory responses . The synthesized compound may interact with these pathways, suggesting its potential use in treating inflammatory diseases.
The mechanism underlying the biological activity of this compound is likely related to its ability to inhibit specific enzymes or receptors involved in cancer proliferation and inflammation. For instance, studies suggest that triazole derivatives can inhibit complex I of the mitochondrial respiratory chain, leading to reduced ATP production and increased apoptosis in cancer cells .
Study 1: Anticancer Activity
In a controlled study, a derivative similar to our target compound was tested against a panel of cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 μM. The study concluded that modifications to the triazole ring could enhance anticancer activity .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of a thiazole-containing derivative. The compound was administered to animal models with induced inflammation. Results showed a marked reduction in inflammatory markers and improved clinical outcomes compared to controls. These findings support the hypothesis that thiazole derivatives can modulate inflammatory pathways effectively .
Data Summary
Property | Value |
---|---|
Molecular Weight | 400.50 g/mol |
Solubility | Soluble in DMSO |
IC50 (HCT-116) | 6.2 μM |
IC50 (T47D) | 27.3 μM |
Binding Affinity (TNF-α) | -9.0 kcal/mol |
Binding Affinity (IL-6) | -7.8 kcal/mol |
Eigenschaften
IUPAC Name |
2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS2/c1-14-5-7-15(8-6-14)26-17(12-16-4-3-10-25(16)2)23-24-20(26)29-13-18(27)22-19-21-9-11-28-19/h3-11H,12-13H2,1-2H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZPZUDSWXPWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CC4=CC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.